Menin-MLL inhibitor 3, also known as VTP50469, is a small molecule designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of certain acute leukemias, particularly those characterized by MLL rearrangements. The compound has garnered attention for its potential therapeutic applications in treating acute myeloid leukemia and other malignancies associated with MLL fusion proteins.
Menin-MLL inhibitor 3 was developed through a series of structure-based drug design efforts, utilizing techniques such as X-ray crystallography and iterative optimization of lead compounds. The initial design was based on fragments that could effectively bind to the MLL binding pocket on menin, leading to the identification of VTP50469 as a potent inhibitor with improved pharmacological properties compared to earlier compounds like MI-2 and MI-2-2 .
Menin-MLL inhibitor 3 falls under the category of small molecule inhibitors specifically targeting protein-protein interactions. It is classified as an experimental therapeutic agent in oncology, primarily aimed at disrupting oncogenic signaling pathways in leukemia.
The synthesis of Menin-MLL inhibitor 3 involved several key steps:
The synthesis employed techniques such as high-throughput screening and structure-activity relationship studies to refine the compound's efficacy. The final compound exhibited a Ki value of approximately 2.9 nM, indicating high potency against the menin-MLL interaction .
The molecular structure of Menin-MLL inhibitor 3 reveals a complex arrangement that allows it to effectively disrupt the menin-MLL interaction. Key features include:
Crystallographic studies have provided insights into the binding interactions at an atomic level, demonstrating how Menin-MLL inhibitor 3 occupies the MLL binding pocket on menin and mimics essential interactions necessary for MLL function .
Menin-MLL inhibitor 3 primarily functions through competitive inhibition of the menin-MLL protein-protein interaction. This mechanism leads to:
The compound's effectiveness was assessed using various biochemical assays, including fluorescence polarization assays and nuclear magnetic resonance spectroscopy, which confirmed its ability to bind selectively to menin without affecting other cellular pathways significantly .
The mechanism by which Menin-MLL inhibitor 3 exerts its effects involves:
Experimental data indicate that treatment with Menin-MLL inhibitor 3 results in significant changes in gene expression profiles associated with differentiation and apoptosis in leukemia cells harboring MLL rearrangements .
Menin-MLL inhibitor 3 exhibits several notable physical properties:
Key chemical properties include:
Menin-MLL inhibitor 3 has significant potential applications in:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: